

Structural Analysis of Methyl 3-amino-4-methyl-5-nitrobenzoate: A Technical Guide

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Compound of Interest

Compound Name: *Methyl 3-amino-4-methyl-5-nitrobenzoate*

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Abstract

Methyl 3-amino-4-methyl-5-nitrobenzoate is a key synthetic intermediate in the preparation of various pharmaceuticals and heterocyclic compounds.[1] Its unique trifunctionalized aromatic structure, featuring an electron-donating amino group, an electron-withdrawing nitro group, and a methyl ester, makes it a versatile building block in medicinal chemistry and organic synthesis.[1] This technical guide provides a comprehensive analysis of its structure, drawing upon spectroscopic and crystallographic data from closely related analogs to elucidate its key features. Detailed experimental protocols for its synthesis and characterization are also presented.

Chemical and Physical Properties

Methyl 3-amino-4-methyl-5-nitrobenzoate has the chemical formula $C_9H_{10}N_2O_4$ and a molecular weight of 210.19 g/mol .[1] While extensive experimental data for this specific molecule is not widely published, its properties can be inferred from its structure and data from analogous compounds.

Property	Value	Source
CAS Number	72922-60-2	[1]
Molecular Formula	C ₉ H ₁₀ N ₂ O ₄	[1]
Molecular Weight	210.19 g/mol	[1]
InChI Key	NQJNEBQTJXTNJF-UHFFFAOYSA-N	[1]
Appearance	Predicted: Crystalline solid	

Structural Elucidation

The structural analysis of **Methyl 3-amino-4-methyl-5-nitrobenzoate** relies on a combination of spectroscopic techniques. While specific experimental spectra for this compound are not readily available in public databases, the expected spectral features can be predicted based on its functional groups and data from similar molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amino group protons, the methyl group protons on the ring, and the methyl ester protons. The electron-donating amino group and the electron-withdrawing nitro group will influence the chemical shifts of the aromatic protons.[1]

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide signals for the carbonyl carbon of the ester, the aromatic carbons, and the two methyl carbons. The chemical shifts of the aromatic carbons are significantly influenced by the electronic effects of the substituents.[1] The carbonyl carbon is expected to appear downfield.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for **Methyl 3-amino-4-methyl-5-nitrobenzoate**

Group	Predicted ^1H NMR (ppm)	Predicted ^{13}C NMR (ppm)
Aromatic CH	7.0 - 8.5	110 - 150
Amino (NH_2)	4.0 - 6.0	-
Aromatic Methyl (Ar-CH_3)	~2.2	~15-20
Methyl Ester (O-CH_3)	~3.9	~52
Carbonyl (C=O)	-	~165

Vibrational Spectroscopy (FTIR)

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 2: Key Predicted FTIR Vibrational Frequencies for **Methyl 3-amino-4-methyl-5-nitrobenzoate**

Functional Group	Vibrational Mode	Expected Frequency Range (cm^{-1})
Amino (N-H)	Stretching	3300-3500[1]
Aromatic C-H	Stretching	3000-3100
Aliphatic C-H (methyl)	Stretching	2850-3000
Carbonyl (C=O)	Stretching	~1720
Nitro (N=O)	Asymmetric Stretching	1500-1550[1]
Symmetric Stretching	1335-1385	
C-O (ester)	Stretching	1100-1300

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) would confirm the elemental composition of **Methyl 3-amino-4-methyl-5-nitrobenzoate**. The fragmentation pattern in the mass spectrum

would likely show characteristic losses of the nitro group (NO_2) and the methoxy group (OCH_3) from the molecular ion.[1]

X-Ray Crystallography

No experimental crystal structure data for **Methyl 3-amino-4-methyl-5-nitrobenzoate** has been found in the searched literature. However, analysis of a closely related compound, Methyl 4-amino-3-methylbenzoate, reveals a monoclinic crystal system with space group $P2_1/c$. [2] In this analog, the molecules are linked by intermolecular $\text{N}\cdots\text{H}\cdots\text{O}$ hydrogen bonds, forming chains.[2] It is plausible that **Methyl 3-amino-4-methyl-5-nitrobenzoate** would exhibit similar hydrogen bonding patterns involving its amino and nitro groups, as well as the carbonyl oxygen.

Experimental Protocols

The synthesis of **Methyl 3-amino-4-methyl-5-nitrobenzoate** can be achieved through a two-step process: the synthesis of its precursor, Methyl 3-amino-4-methylbenzoate, followed by nitration.

Synthesis of Methyl 3-amino-4-methylbenzoate

Two primary routes are commonly employed for the synthesis of this precursor.

Route 1: Esterification of 3-amino-4-methylbenzoic acid

This method involves the Fischer esterification of 3-amino-4-methylbenzoic acid.

- Materials: 3-amino-4-methylbenzoic acid, anhydrous methanol, thionyl chloride (SOCl_2), ice, saturated aqueous sodium bicarbonate (NaHCO_3), ethyl acetate, anhydrous magnesium sulfate (MgSO_4).
- Procedure:
 - Dissolve 3-amino-4-methylbenzoic acid (1.0 eq) in anhydrous methanol (approximately 25 mL per gram of acid).
 - Cool the solution to 0-5 °C in an ice bath.

- Slowly add thionyl chloride (2.2 eq) dropwise, maintaining the temperature below 10 °C.
- After the addition is complete, remove the ice bath and reflux the mixture for 4-6 hours.
- Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
- Cool the reaction mixture to room temperature and concentrate it under reduced pressure.
- Carefully add the residue to ice water and neutralize to a pH of ~7.5 with a saturated aqueous solution of NaHCO_3 .
- Extract the aqueous layer three times with ethyl acetate.
- Combine the organic layers, wash with brine, and dry over anhydrous MgSO_4 .
- Filter and concentrate the organic layer under reduced pressure to yield the crude product.
- Purify the crude solid by recrystallization.

Route 2: Reduction of Methyl 4-methyl-3-nitrobenzoate

This route involves the catalytic hydrogenation of the corresponding nitro compound.

- Materials: Methyl 4-methyl-3-nitrobenzoate, methanol, Raney Nickel or 5-10% Palladium on carbon (Pd/C), hydrogen gas, Celite.
- Procedure:
 - Dissolve Methyl 4-methyl-3-nitrobenzoate (1.0 eq) in methanol (approximately 30 mL per gram of ester).^[3]
 - Add a catalytic amount of Raney Nickel or Pd/C (approximately 5% by weight of the starting material).^[3]
 - Place the mixture in a hydrogenation apparatus (e.g., a Parr shaker).
 - Purge the system with nitrogen, then introduce hydrogen gas to a pressure of 40-50 psi.^[3]

- Stir the reaction mixture vigorously at room temperature for 8-24 hours.[3]
- Monitor the reaction by TLC.
- Once the reaction is complete, carefully vent the hydrogen and purge the system with nitrogen.
- Filter the mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.
- Combine the filtrates and concentrate under reduced pressure to obtain the crude product.
- Purify by recrystallization if necessary.

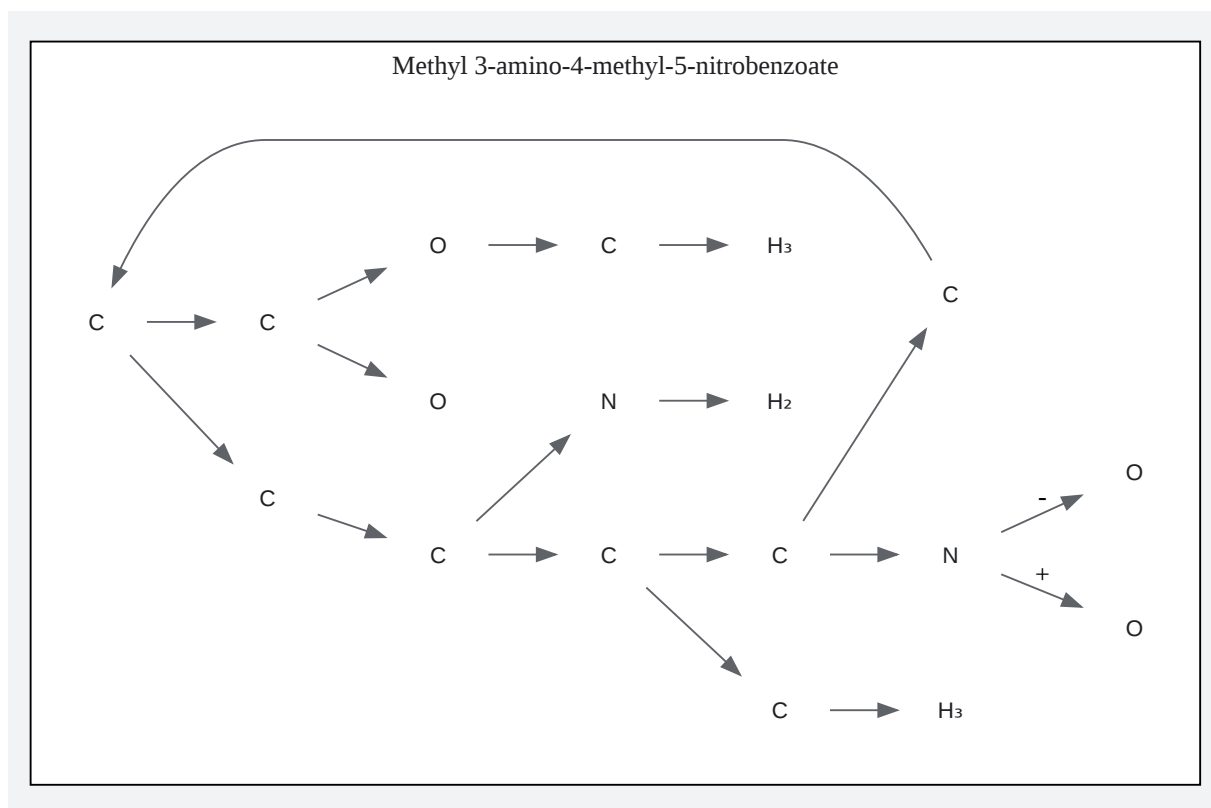
Proposed Synthesis of Methyl 3-amino-4-methyl-5-nitrobenzoate via Nitration

This proposed protocol is based on standard nitration procedures for similar aromatic compounds.

- Materials: Methyl 3-amino-4-methylbenzoate, concentrated sulfuric acid (H_2SO_4), fuming nitric acid (HNO_3), ice.
- Procedure:
 - In a flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice-salt bath.
 - Slowly add Methyl 3-amino-4-methylbenzoate to the cold sulfuric acid with stirring, ensuring the temperature remains below 10 °C.
 - In a separate container, prepare a nitrating mixture of fuming nitric acid and concentrated sulfuric acid.
 - Add the nitrating mixture dropwise to the solution of the benzoate in sulfuric acid, maintaining the temperature between 0 and 5 °C.
 - After the addition is complete, continue stirring at this temperature for 1-2 hours.

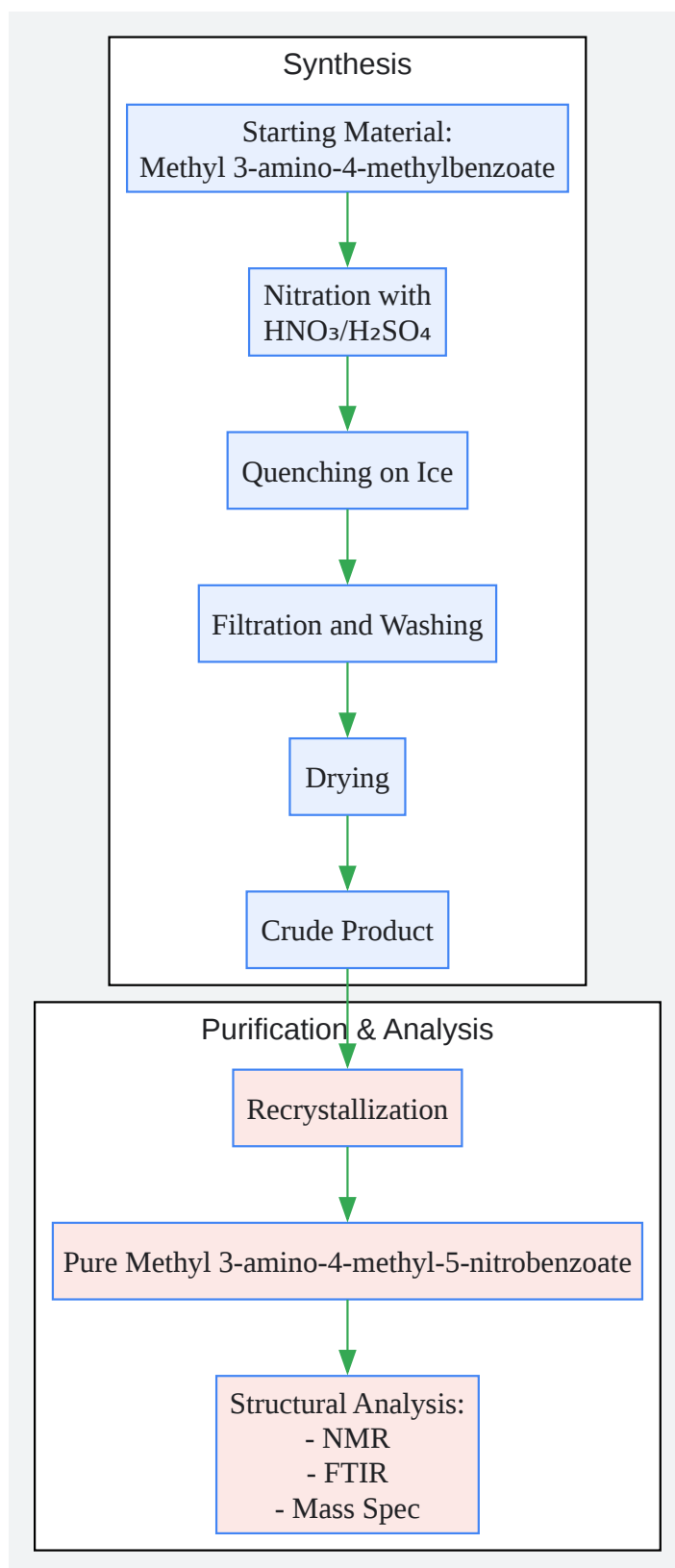
- Monitor the reaction by TLC.
- Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.
- The solid product will precipitate. Collect the precipitate by vacuum filtration and wash thoroughly with cold water until the washings are neutral.
- Dry the crude product. Recrystallization from a suitable solvent such as ethanol may be necessary for further purification.

Mandatory Visualizations



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Caption: Molecular structure of **Methyl 3-amino-4-methyl-5-nitrobenzoate**.



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Caption: Experimental workflow for the synthesis and analysis.

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References

- 1. Methyl 3-amino-4-methyl-5-nitrobenzoate | 72922-60-2 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
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